

Application Notes: Acid Black 26 for Histological Staining

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Compound of Interest		
Compound Name:	Acid black 26	
Cat. No.:	B1595528	Get Quote

Introduction

Acid Black 26 (C.I. 27070) is an anionic, double-azo dye that belongs to the acid dye family.[1] [2] In histology, acid dyes are utilized to stain basic tissue components, a principle known as acidophilic staining.[3] These dyes carry a negative charge and bind to positively charged components within a cell or tissue, most notably the amino groups of proteins found in cytoplasm, muscle, and collagen.[3][4] The intensity of staining with acid dyes is pH-dependent, with optimal binding typically occurring in an acidic environment (pH 3-4) where tissue proteins become more positively charged.[5] While traditionally used in the textile and leather industries[1][2], Acid Black 26 can be adapted for histological applications, serving as a powerful tool for visualizing general morphology and specific proteinaceous structures.

Mechanism of Action

The fundamental principle of **Acid Black 26** staining relies on electrostatic interactions. In an acidic solution, the dye molecule is negatively charged due to its sulfonic acid groups (SO₃⁻). Simultaneously, the acidic environment causes the protonation of amino groups (NH₂) on tissue proteins, converting them into cationic sites (NH₃⁺). The negatively charged dye molecules are then attracted to these positively charged sites, forming stable ionic bonds. This results in the selective coloration of acidophilic tissue components. The degree of staining can be controlled by altering the pH of the staining solution; a lower pH increases the number of cationic sites on proteins, leading to more intense staining.[4][6]

Applications in Research and Drug Development



- General Histology: Acid Black 26 can be used as a counterstain to provide a dark blue or black contrast to nuclear stains like hematoxylin, highlighting the cytoplasm and extracellular matrix.
- Connective Tissue Staining: In trichrome-type staining methods, it can be used to differentiate collagen and muscle fibers. It has been suggested as a substitute for other acid dyes like acid fuchsin to stain components beyond just collagen.[5]
- Pathology: By highlighting cytoplasmic and extracellular features, it can aid pathologists in observing changes in cellular morphology, tissue structure, and the presence of protein aggregates that may be indicative of disease processes.

Quantitative Data for Staining Protocol

The following table summarizes key quantitative parameters for a representative **Acid Black 26** staining protocol, derived from general principles of acid dye staining. Optimization may be required depending on the specific tissue type and fixation method.



Parameter	Value	Notes
Staining Solution		
Acid Black 26 Concentration	0.5% - 1.0% (w/v)	Dissolved in distilled water.
Solution pH	3.0 - 4.0	Acidify with 1-2% acetic acid to enhance protein staining.[5]
Staining Procedure		
Section Thickness	3 - 5 μm	Standard thickness for paraffin-embedded sections.[7]
Staining Time	5 - 10 minutes	Time may be adjusted based on desired staining intensity.
Differentiation	0.5% Acetic Acid	Brief rinse to remove excess, non-specific staining.
Dehydration	Graded Alcohols	70%, 95%, and 100% ethanol steps are typical.
Clearing	Xylene or substitute	Two changes are recommended for complete clearing.

Experimental Protocol

This protocol details the procedure for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections with **Acid Black 26**.

- 1. Required Reagents and Materials
- Acid Black 26 (C.I. 27070)[2]
- · Distilled or deionized water
- Glacial Acetic Acid
- Harris's Hematoxylin (or other suitable nuclear stain)



- Acid Alcohol (e.g., 1% HCl in 70% Ethanol)
- Scott's Tap Water Substitute (optional, for bluing)
- Ethanol (70%, 95%, and 100%)
- Xylene (or a xylene substitute)
- Paraffin-embedded tissue sections on slides
- Staining jars
- · Mounting medium and coverslips
- 2. Solution Preparation
- 1% Acid Black 26 Staining Solution:
 - Dissolve 1.0 g of Acid Black 26 powder in 100 mL of distilled water.
 - Add 1.0 mL of glacial acetic acid to acidify the solution.
 - Stir until fully dissolved. Filter before use.
- 0.5% Acetic Acid Water (Differentiating Solution):
 - Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water.
- 3. Staining Procedure
- Deparaffinization and Rehydration:
 - Immerse slides in xylene: 2 changes, 5 minutes each.
 - Immerse in 100% ethanol: 2 changes, 3 minutes each.
 - Immerse in 95% ethanol: 2 changes, 3 minutes each.
 - Immerse in 70% ethanol: 1 change, 3 minutes.



- Rinse gently in running tap water.
- Nuclear Staining (Optional, Recommended):
 - Immerse in Harris's Hematoxylin for 5-8 minutes.
 - Rinse in running tap water.
 - Differentiate briefly (a few dips) in acid alcohol.
 - Rinse in running tap water.
 - "Blue" the sections in Scott's Tap Water Substitute for 1-2 minutes or in running tap water.
 - · Rinse in distilled water.
- · Acid Black 26 Staining:
 - Immerse slides in the 1% Acid Black 26 staining solution for 5-10 minutes.
- Differentiation and Dehydration:
 - Rinse briefly in 0.5% acetic acid water to remove excess stain.
 - Dehydrate quickly through 95% ethanol (2 changes) and 100% ethanol (2 changes), approximately 1 minute per change.
- Clearing and Mounting:
 - Immerse in xylene (or substitute): 2 changes, 3 minutes each.
 - Apply a drop of permanent mounting medium to the slide and coverslip.
- 4. Expected Results
- Nuclei: Blue/Violet (if counterstained with hematoxylin)
- Cytoplasm, Muscle, Collagen, Erythrocytes: Shades of dark blue to black



· Background: Lighter blue or unstained

Visualized Experimental Workflow



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Caption: Workflow for Acid Black 26 staining of histological sections.

Safety and Handling

Acid Black 26 is handled as a powder and may cause irritation.[8]

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat.[8]
- Engineering Controls: Use with adequate ventilation. A chemical fume hood is recommended to minimize dust generation and inhalation.[8]
- Handling: Avoid contact with eyes, skin, and clothing. Do not ingest or inhale the powder. Wash hands thoroughly after handling.[8]
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[8]
 - Skin: Flush skin with plenty of soap and water.[8]
 - Ingestion: If the victim is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[8]
 - Inhalation: Remove from exposure to fresh air.[8]
- Storage: Store in a cool, dry place in a tightly sealed container.[8]



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